

SID 26681509 stability and storage conditions

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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B10754729

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Technical Support Center: SID 26681509

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the Cathepsin L inhibitor, **SID 26681509**. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key performance data to facilitate successful experimentation.

Stability and Storage Conditions

Proper storage of **SID 26681509** is critical to maintain its integrity and activity. Below are the recommended storage conditions for the compound in both solid and solution forms.

Form	Storage Temperature	Shelf Life	Notes
Powder	-20°C	3 years	Store in a dry, dark place.
In Solvent	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles. [1] [2]
-20°C	1 month	For short-term storage. Aliquot to avoid repeated freeze-thaw cycles. [1] [2]	

Solubility Data

Solvent	Maximum Concentration
DMSO	50 mM
Ethanol	10 mM

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the handling and use of **SID 26681509**.

Q1: Why am I seeing lower than expected potency for **SID 26681509** in my Cathepsin L inhibition assay?

A1: **SID 26681509** is a slow-binding inhibitor of Cathepsin L.^{[1][2][3]} This means that the inhibitor takes time to reach its maximal effect. To observe the highest potency, a pre-incubation of the enzyme and inhibitor is crucial. Without pre-incubation, the IC₅₀ is approximately 56 nM, but with a 4-hour pre-incubation, the IC₅₀ can decrease to as low as 1.0 nM.^{[1][2][3][4]}

Troubleshooting Tip: Always include a pre-incubation step in your experimental protocol. We recommend pre-incubating **SID 26681509** with Cathepsin L for at least 1-4 hours at 37°C before adding the substrate to initiate the reaction.^[5]

Q2: I am having trouble dissolving **SID 26681509**.

A2: **SID 26681509** is soluble in DMSO up to 50 mM and in ethanol up to 10 mM. If you are experiencing solubility issues, gentle warming and sonication may aid in dissolution. For cell-based assays, it is important to consider the final concentration of the solvent in your culture medium, as high concentrations of DMSO can be toxic to cells.

Troubleshooting Tip: Prepare a high-concentration stock solution in 100% DMSO. For your working solution, dilute the stock in your assay buffer or cell culture medium. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How selective is **SID 26681509**? Could it be inhibiting other proteases in my experiment?

A3: **SID 26681509** shows good selectivity for Cathepsin L over several other cathepsins, including Cathepsin B, K, S, and V. It displays no inhibitory activity against the serine protease Cathepsin G.^{[1][3][4]} However, at higher concentrations, some off-target inhibition of other cysteine cathepsins may occur.

Troubleshooting Tip: Refer to the selectivity profile table below to understand the IC₅₀ values against other proteases. If you suspect off-target effects, consider using a lower concentration of **SID 26681509** or including counterscreening assays against other relevant proteases in your experimental design.

Q4: My **SID 26681509** solution has been stored for a while. How can I be sure it is still active?

A4: To ensure the activity of your stored **SID 26681509** solution, it is best to aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. If you are concerned about the activity, you can perform a quality control experiment by running a standard Cathepsin L inhibition assay and comparing the IC₅₀ value to the expected range.

Troubleshooting Tip: Always run a positive control with a fresh batch of inhibitor or a known active compound to validate your assay setup and ensure that other reagents are working correctly.

Quantitative Performance Data

The following tables summarize the biochemical and kinetic properties of **SID 26681509**.

Table 1: Biochemical and Kinetic Properties

Parameter	Value	Reference
Target	Human Cathepsin L	[1]
IC50 (without pre-incubation)	56 nM	[1][3][4]
IC50 (with 4-hour pre-incubation)	1.0 nM	[1][3][4]
Mechanism of Action	Reversible, competitive, slow-binding inhibitor	[1][3]
Ki	0.89 nM	[1]
kon	24,000 M ⁻¹ s ⁻¹	[1]
koff	2.2 x 10 ⁻⁵ s ⁻¹	[1]
Cytotoxicity	Non-toxic up to 100 µM in human aortic endothelial cells and zebrafish	[3][4]

Table 2: Selectivity Profile of **SID 26681509**

Protease	IC50 (after 1 hour)
Papain	618 nM
Cathepsin B	> 8.442 µM
Cathepsin K	> 8.442 µM
Cathepsin S	> 8.442 µM
Cathepsin V	0.5 µM
Cathepsin G	No inhibitory activity

Note: Data compiled from multiple sources.[1][4]

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorogenic)

This protocol outlines the general steps for determining the inhibitory activity of **SID 26681509** against Cathepsin L using a fluorogenic substrate.

Materials:

- Recombinant human Cathepsin L
- Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)
- Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
- **SID 26681509** dissolved in DMSO
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **SID 26681509** in assay buffer.
- Add the diluted inhibitor and recombinant Cathepsin L to the wells of the microplate.
- Pre-incubate the mixture for a defined period (e.g., 0, 1, 2, or 4 hours) at 37°C.[5]
- Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
- Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.
- Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
- Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.
- Calculate the IC₅₀ value by fitting the percent inhibition versus log(inhibitor concentration) data to a dose-response curve.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis, and can be used to evaluate the efficacy of **SID 26681509**.

Materials:

- Cancer cell line (e.g., MDA-MB-231)
- Transwell inserts with a porous membrane (e.g., 8 μ m pores)
- Matrigel or other basement membrane matrix
- Cell culture medium (serum-free and serum-containing)
- **SID 26681509** dissolved in DMSO
- Cotton swabs
- Staining solution (e.g., crystal violet)
- Microscope

Procedure:

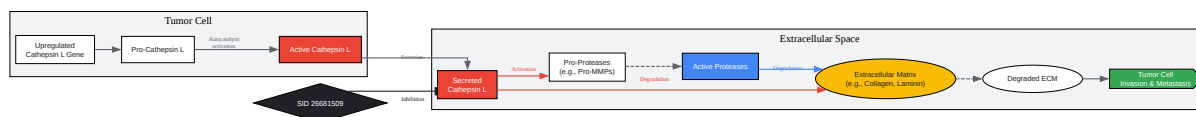
- Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
- Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of **SID 26681509** or vehicle control (DMSO).
- Seed the cell suspension into the upper chamber of the coated Transwell inserts.
- Add serum-containing medium (as a chemoattractant) to the lower chamber.
- Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
- After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

- Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
- Count the number of stained cells in several microscopic fields to quantify invasion.
- Calculate the percent inhibition of invasion for **SID 26681509**-treated cells relative to the vehicle control.

Visualizations

Cathepsin L's Role in Cancer Metastasis

Cathepsin L plays a significant role in cancer progression by promoting the degradation of the extracellular matrix (ECM), which is a critical step in tumor cell invasion and metastasis.[6][7][8] Secreted Cathepsin L can also activate other proteases, further amplifying the breakdown of the ECM.[6][9]

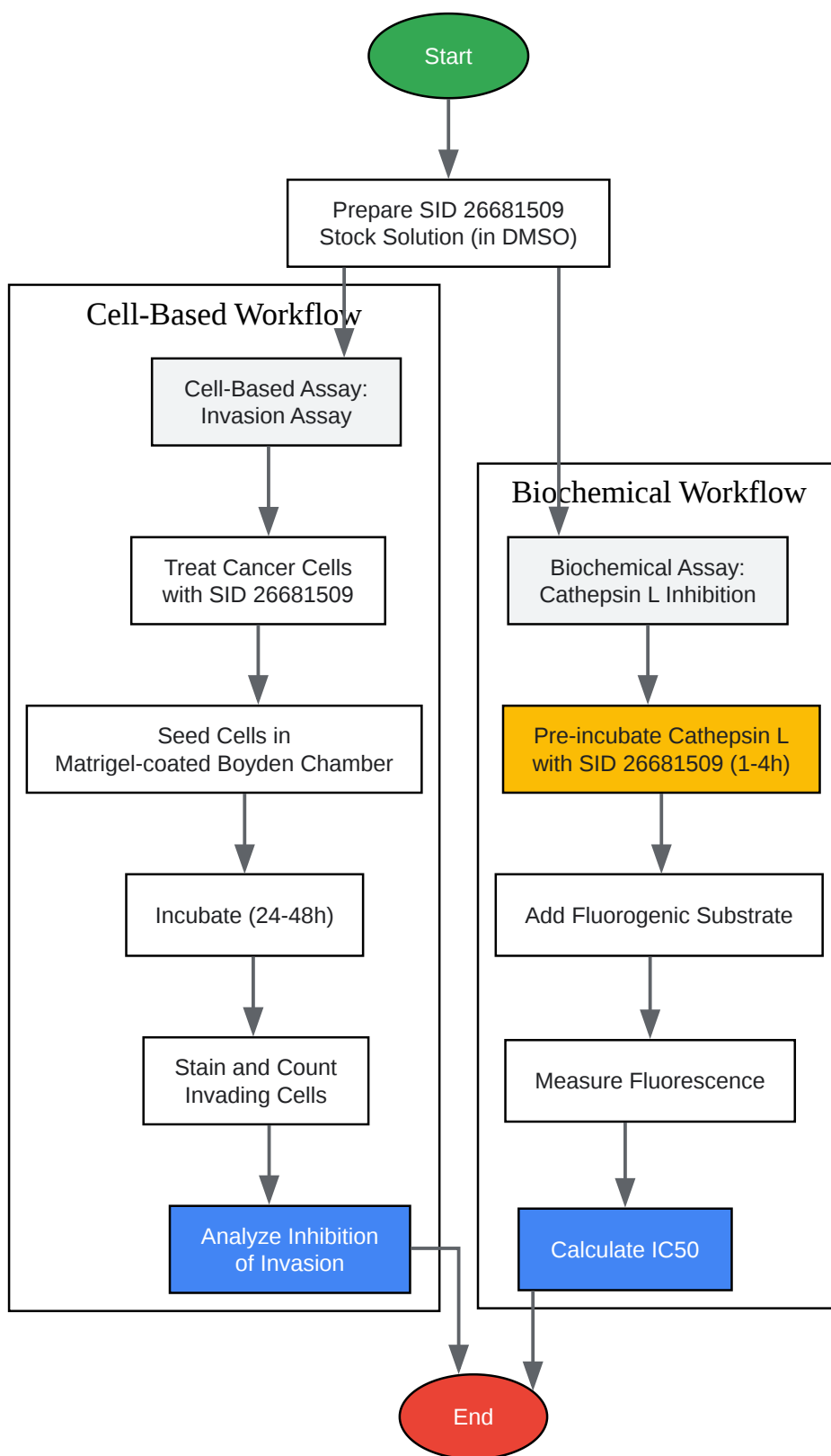


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Cathepsin L's role in promoting cancer metastasis.

Experimental Workflow for Evaluating SID 26681509

The following diagram illustrates a typical workflow for assessing the inhibitory effect of **SID 26681509** on Cathepsin L activity and its subsequent impact on cancer cell invasion.



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Workflow for evaluating Cathepsin L inhibitors.

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